4-Amino-2-methoxybenzoic acid

Description

The exact mass of the compound 4-Amino-2-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

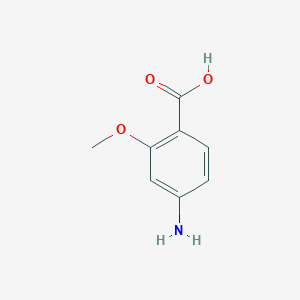

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJXRTRRJSMURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179564 | |

| Record name | 4-Amino-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-80-8 | |

| Record name | 4-Amino-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2486-80-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2-methoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6RDG5EYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methoxybenzoic acid (CAS No: 2486-80-8) is a substituted aromatic carboxylic acid with significant utility in various scientific and industrial sectors. As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring an amino, a methoxy (B1213986), and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and material science.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic information, safety and handling guidelines, and its applications in research, with a focus on its potential role in biochemical applications like enzyme purification.

Chemical Identity and Properties

4-Amino-2-methoxybenzoic acid is also known by its synonyms, 4-Amino-o-anisic acid and 2-Methoxy-4-aminobenzoic acid.[2] It typically appears as a pale cream or white to light yellow crystalline powder.[1]

Table 1: Physicochemical Properties of 4-Amino-2-methoxybenzoic acid

| Property | Value | Reference(s) |

| CAS Number | 2486-80-8 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1][3] |

| Molecular Weight | 167.16 g/mol | [1][3] |

| Melting Point | 148 - 153 °C | [1] |

| Appearance | Pale cream or white to light yellow/orange crystalline powder | [1] |

| Purity | ≥97-99% (HPLC) | [1] |

| InChI Key | OLJXRTRRJSMURJ-UHFFFAOYSA-N | |

| SMILES | COc1cc(N)ccc1C(O)=O | |

| Storage Conditions | Store at 0 - 8 °C in a dry, well-ventilated place | [1] |

Spectroscopic Data

While detailed, experimentally verified spectra for 4-Amino-2-methoxybenzoic acid are not widely available in public databases, spectral data for its isomers and derivatives can provide comparative insights. Commercial suppliers often possess proprietary spectral data (¹H NMR, ¹³C NMR, LC-MS, HPLC) that can be requested.[4]

-

Infrared (IR) Spectroscopy: A database entry confirms the availability of FTIR and Raman spectra for 4-Amino-2-methoxybenzoic acid.[4] Key expected peaks would include O-H stretching from the carboxylic acid, N-H stretching from the amine, C=O stretching from the carbonyl group, and C-O stretching from the ether and acid functionalities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data for the specific CAS number 2486-80-8 are not publicly available. Data for the isomer 2-Amino-4-methoxybenzoic acid (CAS 4294-95-5) shows characteristic aromatic proton signals and distinct peaks for the methoxy and amine protons.[5][6]

-

Mass Spectrometry (MS): The molecular weight of 167.16 g/mol provides a clear target for mass spectrometry analysis to confirm the compound's identity.[1]

Synthesis Protocols

The synthesis of 4-Amino-2-methoxybenzoic acid can be achieved via a multi-step process, often starting from more readily available precursors. A common route involves the formation of an ester intermediate, followed by hydrolysis. The following protocol is based on established chemical transformations described in patent literature for structurally related compounds.

Experimental Protocol: Two-Step Synthesis

This procedure involves two main stages: the synthesis of the methyl ester intermediate and its subsequent hydrolysis to the final acid product.

Step 1: Synthesis of Methyl 4-Amino-2-methoxybenzoate

This step is adapted from a patented procedure for a related compound's intermediate.

-

Reaction Setup: In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide (B78521) in an acetone (B3395972) solution with stirring.

-

Methylation: Cool the mixture to 20-30°C. Gradually add dimethyl sulfate (B86663) dropwise to the solution. Allow the reaction to proceed for 5-6 hours to ensure complete methylation of both the hydroxyl and carboxylic acid groups.

-

Work-up and Isolation: After the reaction is complete, process the mixture to remove salts and solvent. This typically involves filtration, extraction with a solvent like ethyl acetate, and removal of the solvent under reduced pressure (e.g., rotary evaporation) to yield the solid methyl 4-amino-2-methoxybenzoate intermediate.

Step 2: Hydrolysis of Methyl 4-Amino-2-methoxybenzoate

This final step converts the ester back to the carboxylic acid.

-

Reaction Setup: Dissolve the methyl 4-amino-2-methoxybenzoate intermediate in a mixture of methanol (B129727) and water.

-

Base Hydrolysis: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The mixture is then heated to reflux and stirred for several hours (e.g., 2-3 hours) to drive the hydrolysis to completion.

-

Acidification and Precipitation: After cooling the reaction mixture, remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water. Slowly add a strong acid, such as 3M hydrochloric acid, to adjust the pH to approximately 5.

-

Isolation and Purification: The target compound, 4-Amino-2-methoxybenzoic acid, will precipitate out of the solution as a solid. Collect the solid by filtration, wash with cold water to remove residual salts, and dry under vacuum to obtain the final product.

Applications in Research and Drug Development

4-Amino-2-methoxybenzoic acid is a valuable molecule with diverse applications stemming from its versatile structure.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[1]

-

Biochemical Research: The compound is utilized in studies related to enzyme inhibition and protein interactions, aiding researchers in understanding biological pathways.[1]

-

Agrochemicals and Dyes: It serves as a precursor for the synthesis of certain agrochemicals and dyes.

-

Material Science: The molecule is explored in the development of novel polymers with enhanced properties for various industrial applications.[1]

Application Profile: Affinity Chromatography for Enzyme Purification

While direct studies on 4-Amino-2-methoxybenzoic acid as an enzyme inhibitor are limited, a structurally similar compound, 4-amino-2-methyl benzoic acid, has been successfully used to synthesize a novel affinity gel for the high-efficiency purification of Polyphenol Oxidase (PPO). PPO is an enzyme responsible for enzymatic browning in fruits and vegetables. The study demonstrated that an affinity ligand based on this benzoic acid derivative was highly effective for isolating the enzyme.

This application highlights the potential of 4-Amino-2-methoxybenzoic acid to be used as a ligand in affinity chromatography to purify and study enzymes that have a binding pocket complementary to its structure.

Experimental Protocol: Affinity Gel Preparation and PPO Purification

The following is a generalized protocol for using a benzoic acid derivative ligand for enzyme purification, based on the methodology described for a related compound.

-

Ligand Immobilization: The carboxylic acid group of 4-Amino-2-methoxybenzoic acid is chemically coupled to a solid support matrix, such as Sepharose 4B, often after activation of the matrix with a reagent like cyanogen (B1215507) bromide or N-hydroxysuccinimide.

-

Column Preparation: The resulting affinity gel (e.g., Sepharose-4B-ligand) is packed into a chromatography column and equilibrated with a suitable buffer (e.g., a phosphate (B84403) buffer at a specific pH).

-

Sample Loading: A crude protein extract containing the target enzyme (e.g., PPO from a plant source) is loaded onto the column.

-

Binding: The target enzyme, having an affinity for the immobilized ligand, binds to the matrix while other proteins pass through the column.

-

Washing: The column is washed with the equilibration buffer to remove any non-specifically bound proteins.

-

Elution: The bound enzyme is eluted from the column by changing the buffer conditions. This can be achieved by altering the pH, increasing the ionic strength, or by adding a competitive inhibitor to the buffer, which displaces the enzyme from the immobilized ligand.

-

Analysis: The collected fractions are analyzed for enzyme activity and purity (e.g., using SDS-PAGE).

Safety and Handling

4-Amino-2-methoxybenzoic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Table 2: Hazard and Safety Information

| Category | Information | Reference(s) |

| Hazard Classifications | Eye Irritant (Category 2), Skin Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | |

| Signal Word | Warning | |

| Hazard Statements | H315, H319, H335 | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), chemical safety goggles, protective gloves. |

Standard laboratory safety protocols should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Conclusion

4-Amino-2-methoxybenzoic acid is a chemical compound of significant interest to researchers in both academic and industrial settings. Its utility as a versatile synthetic intermediate is well-established, providing a foundation for the creation of complex molecules in the pharmaceutical and material science fields. While detailed public data on its specific biological interactions are still emerging, its structural similarity to known enzyme-binding ligands suggests a promising area for future research, particularly in the development of tools for biochemical studies such as affinity chromatography. This guide provides the core technical information required for professionals to safely handle, synthesize, and utilize this compound in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2486-80-8: 4-Amino-2-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 3. 2486-80-8 | 4-Amino-2-methoxybenzoic acid - Capot Chemical [capotchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-methoxybenzoic acid, a versatile chemical intermediate with significant applications in pharmaceutical research and development. The document details its chemical identity, synthesis protocols, and its role as a precursor to pharmacologically active compounds, particularly in the context of anti-inflammatory drug discovery.

Chemical Identity: IUPAC Name and Synonyms

4-Amino-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its formal IUPAC name is 4-Amino-2-methoxybenzoic acid . The compound is also known by several synonyms in commercial and academic literature. A structured summary of its nomenclature is provided in Table 1.

| Identifier Type | Name/Value |

| IUPAC Name | 4-Amino-2-methoxybenzoic acid |

| Synonyms | 2-Methoxy-4-aminobenzoic acid |

| 4-Amino-o-anisic acid | |

| m-Anisidine-4-carboxylic acid | |

| 4-AMINO-2-METHOXYBENZENECARBOXYLIC ACID | |

| 4-azanyl-2-methoxy-benzoic acid | |

| 4-Carboxy-3-methoxyaniline | |

| NSC 208766 | |

| CAS Number | 2486-80-8 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

Experimental Protocols

4-Amino-2-methoxybenzoic acid serves as a crucial starting material for the synthesis of more complex molecules. The following protocol describes a general procedure for the synthesis of a chlorinated derivative, highlighting the reactivity of the parent molecule.

Protocol: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

This protocol outlines the synthesis of a chlorinated and esterified derivative of 4-Amino-2-methoxybenzoic acid.

-

Esterification of p-Aminosalicylic Acid:

-

Mix p-aminosalicylic acid and potassium hydroxide (B78521) in an acetone (B3395972) solution and stir.

-

Cool the mixture to 20-30°C.

-

Gradually add dimethyl sulfate (B86663) dropwise to the solution and continue the reaction.

-

After the reaction is complete, extract the product with ethyl acetate.

-

Remove the solvent by rotary evaporation to obtain a solid, which is then dried to yield methyl 4-amino-2-methoxybenzoate.

-

-

Chlorination of the Intermediate:

-

Stir a mixture of methyl 4-amino-2-methoxybenzoate and N-chlorosuccinimide (in a 1:1 molar ratio) in a DMF solution at 65-75°C for 3-4 hours.

-

While still hot, pour the reaction mixture into ice water to precipitate a solid.

-

Filter and dry the solid to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

-

Derivatives of 4-Amino-2-methoxybenzoic acid are investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. The following is a generalized protocol for assessing COX-2 inhibition, which can be adapted for testing 4-Amino-2-methoxybenzoic acid and its analogues.

Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric assay is used to screen for potential COX-2 inhibitors.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 4-Amino-2-methoxybenzoic acid derivative) in a suitable solvent like DMSO.

-

Prepare working solutions of human recombinant COX-2 enzyme, a fluorescent probe, and the substrate (arachidonic acid) in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the test compound solution to the designated wells. Include a vehicle control (DMSO) and a known COX-2 inhibitor as a positive control.

-

Add the COX-2 enzyme solution to all wells except for the "no enzyme" control.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

-

Monitor the reaction kinetics by taking readings at regular intervals.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

-

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of the cyclooxygenase (COX) pathway. 4-Amino-2-methoxybenzoic acid and its derivatives are explored for their potential to act as COX inhibitors. The following diagram illustrates the logical workflow of how these compounds can interfere with the inflammatory cascade.

Caption: Logical workflow of COX-2 inhibition by a 4-Amino-2-methoxybenzoic acid derivative.

This guide provides foundational technical information for professionals engaged in drug discovery and development. The versatility of 4-Amino-2-methoxybenzoic acid as a chemical scaffold continues to make it a molecule of high interest in the synthesis of novel therapeutic agents.

4-Amino-2-methoxybenzoic acid molecular structure and weight

An In-depth Technical Guide to 4-Amino-2-methoxybenzoic Acid: Molecular Properties, Synthesis, and In Vitro Evaluation

Introduction

4-Amino-2-methoxybenzoic acid is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its unique structure, featuring amino, methoxy (B1213986), and carboxylic acid functional groups, makes it a valuable building block for developing complex molecules with significant biological activity. Researchers frequently utilize this compound to create derivatives with enhanced therapeutic properties, particularly as anti-inflammatory and analgesic agents.[1] This guide provides a detailed overview of its molecular structure, physicochemical properties, experimental protocols for its synthesis, and methods for evaluating its potential anti-inflammatory activity.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Amino-2-methoxybenzoic acid consists of a benzene (B151609) ring substituted with an amino group at position 4, a methoxy group at position 2, and a carboxylic acid group at position 1. This arrangement allows for diverse chemical modifications, making it a key starting material in organic synthesis.

Table 1: Physicochemical Properties of 4-Amino-2-methoxybenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₃ | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1][4][5] |

| CAS Number | 2486-80-8 | [1][2][4] |

| Appearance | Pale cream crystalline powder | [1] |

| Melting Point | 148 - 153 °C | [1][2][4] |

| Purity | ≥ 99% (HPLC) | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)N)C(=O)O | [3][5] |

| InChI Key | OLJXRTRRJSMURJ-UHFFFAOYSA-N | [3][5] |

| Synonyms | 2-Methoxy-4-aminobenzoic acid, 4-Amino-o-anisic acid | [1][6] |

Experimental Protocols

The following sections detail methodologies for the synthesis of 4-Amino-2-methoxybenzoic acid and standardized in vitro assays to screen for its anti-inflammatory potential.

Synthesis of 4-Amino-2-methoxybenzoic Acid

This protocol is based on a multi-step synthesis route starting from p-aminosalicylic acid, as adapted from synthetic methodologies described in the literature.[7]

Step 1: Methylation (Esterification and Etherification)

-

Reaction Setup: In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide (B78521) in an acetone (B3395972) solution with stirring.

-

Reagent Addition: Cool the mixture to a temperature between 20-30°C. Gradually add dimethyl sulfate (B86663) dropwise to the solution.

-

Reaction: Maintain the reaction with continuous stirring. The dimethyl sulfate acts as a methylating agent, converting the carboxylic acid to a methyl ester and the hydroxyl group to a methoxy ether, yielding methyl 4-amino-2-methoxybenzoate.

-

Work-up: After the reaction is complete, extract the product using ethyl acetate. Remove the solvent via rotary evaporation to obtain the solid methyl 4-amino-2-methoxybenzoate.

Step 2: Saponification (Hydrolysis)

-

Reaction Setup: Prepare a solution of methyl 4-amino-2-methoxybenzoate and a base (e.g., sodium hydroxide or potassium hydroxide) in a mixed solvent system of methanol (B129727) and water.

-

Reaction: Heat the mixture to reflux and stir for 2-3 hours to facilitate the hydrolysis of the methyl ester back to a carboxylic acid.

-

Decolorization: Add activated charcoal to the solution and continue to reflux for approximately 30 minutes to remove colored impurities.

-

Isolation: Filter the hot solution to remove the activated charcoal. Remove the methanol solvent via rotary evaporation.

-

Acidification: To the remaining aqueous solution, carefully add an acid (e.g., 3M HCl) dropwise to adjust the pH to approximately 5.

-

Precipitation and Collection: A white solid product, 4-Amino-2-methoxybenzoic acid, will precipitate from the solution. Collect the solid by filtration and dry thoroughly.

In Vitro Anti-inflammatory Activity Screening

A common primary screening method for anti-inflammatory activity is the inhibition of protein denaturation assay, as inflammation is linked to protein denaturation.[8]

Protocol: Inhibition of Protein (Egg Albumin) Denaturation [8][9]

-

Preparation of Reagents:

-

Test Solution: Prepare various concentrations (e.g., 100 to 1000 µg/mL) of 4-Amino-2-methoxybenzoic acid in a suitable solvent (e.g., DMSO or phosphate-buffered saline).

-

Egg Albumin Solution: Prepare a 0.2% solution of fresh hen's egg albumin in phosphate-buffered saline (pH 6.4).

-

Reference Standard: Prepare a standard anti-inflammatory drug (e.g., Diclofenac sodium) at similar concentrations.

-

-

Reaction Mixture: For each concentration, mix 2.8 mL of the egg albumin solution with 0.2 mL of the test compound solution. A control group should be prepared using distilled water instead of the test compound.

-

Incubation: Incubate all reaction mixtures at 37°C for 15-20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

-

Measurement: After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of denaturation using the following formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

A higher percentage of inhibition indicates greater anti-inflammatory activity.

Logical Workflow for Mechanistic Evaluation

While 4-Amino-2-methoxybenzoic acid itself is an intermediate, its derivatives are investigated for targeting specific biological pathways. A key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[10] The following diagram illustrates a logical workflow for assessing a compound's anti-inflammatory potential by investigating its effect on this pathway in a cell-based model.

Caption: Logical workflow for evaluating the anti-inflammatory mechanism of a test compound.

References

- 1. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 8. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

4-Amino-2-methoxybenzoic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Amino-2-methoxybenzoic acid (CAS No. 2486-80-8). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also presents illustrative data from the structurally related compound, 4-methoxybenzoic acid, to provide a framework for experimental design and data interpretation. Furthermore, detailed, generalized experimental protocols for determining solubility and conducting forced degradation studies are provided, which can be adapted by researchers. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, offering both foundational knowledge and practical methodologies for characterizing this important chemical intermediate.

Introduction

4-Amino-2-methoxybenzoic acid is an aromatic amino acid derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure, featuring both an amino and a carboxylic acid group, along with a methoxy (B1213986) substituent, imparts unique chemical properties that are crucial for its role as a building block in organic synthesis.[1] Understanding the solubility and stability of this compound is paramount for its effective use in research and development, particularly in areas such as formulation development, process chemistry, and regulatory submissions.

This guide summarizes the known physicochemical properties of 4-Amino-2-methoxybenzoic acid, provides detailed experimental workflows for its characterization, and uses data from the closely related 4-methoxybenzoic acid as a surrogate to illustrate key concepts in stability analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Amino-2-methoxybenzoic acid is presented in Table 1.

Table 1: Physicochemical Properties of 4-Amino-2-methoxybenzoic Acid

| Property | Value | Reference(s) |

| CAS Number | 2486-80-8 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | Pale cream or yellow crystalline powder/solid | [1][2][3] |

| Melting Point | 148 - 153 °C | [1][3] |

| pKa | 4.75 ± 0.10 (Predicted) | [2][3] |

Solubility Profile

Qualitative Solubility

Qualitative data indicates that 4-Amino-2-methoxybenzoic acid is soluble in several organic solvents.

Table 2: Qualitative Solubility of 4-Amino-2-methoxybenzoic Acid

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [2][3][4] |

| Dichloromethane | Soluble | [2][3][4] |

| Methanol (B129727) | Soluble | [2][3][4] |

| Organic Solvents (General) | Soluble | [1] |

Quantitative Solubility Data

Table 3: Illustrative Quantitative Solubility of 4-Methoxybenzoic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |

| Water | 20 | 0.3 | [5][6] |

| Ethanol | - | Highly Soluble | [5] |

| Ether | - | Soluble | [5][6] |

| Ethyl Acetate | - | Soluble | [5][6] |

| Acetone | - | Good Solubility | [5] |

| Toluene | - | Lower Solubility | [5] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method for determining the equilibrium solubility of a compound like 4-Amino-2-methoxybenzoic acid.

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Amino-2-methoxybenzoic acid to a series of vials containing the selected solvents.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) using a mechanical shaker or orbital incubator until equilibrium is reached (typically 24-72 hours).

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibrium temperature to allow undissolved solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Filter the collected sample through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.

-

Quantify the concentration of 4-Amino-2-methoxybenzoic acid in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the sample.

-

Stability Profile

General Stability and Degradation Pathways

While specific stability data for 4-Amino-2-methoxybenzoic acid is limited, the stability of the related compound, 4-methoxybenzoic acid, has been studied. The primary degradation pathways for 4-methoxybenzoic acid include oxidation, hydrolysis under harsh acidic or basic conditions, photodegradation, and thermal degradation.[7][8] The presence of an amino group in 4-Amino-2-methoxybenzoic acid may introduce additional stability considerations, as amino groups can be susceptible to oxidation and other reactions.

Forced degradation studies are essential to identify the potential degradation products and pathways for 4-Amino-2-methoxybenzoic acid and to develop stability-indicating analytical methods.[9][10]

Illustrative Stability Data from Forced Degradation of 4-Methoxybenzoic Acid

The following table provides illustrative data from forced degradation studies on 4-methoxybenzoic acid to demonstrate the type of information that should be gathered for 4-Amino-2-methoxybenzoic acid.

Table 4: Illustrative Forced Degradation Data for 4-Methoxybenzoic Acid

| Stress Condition | Time (hours) | % Degradation (Illustrative) | Primary Degradation Product | Reference(s) |

| 0.1 N HCl, 60 °C | 48 | 10.9 | 4-Hydroxybenzoic acid | [11] |

| 0.1 N NaOH, 60 °C | 48 | 6.8 | 4-Hydroxybenzoic acid | [11] |

| 3% H₂O₂, RT | 24 | - | Oxidative products | [8] |

| Heat (Solid state) | - | - | Anisole (from decarboxylation) | [8] |

| Light (ICH Q1B) | - | - | Photodegradation products | [8] |

Note: The % degradation values are for illustrative purposes based on typical outcomes of such studies.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on 4-Amino-2-methoxybenzoic acid in accordance with ICH guidelines.[12][13]

-

Sample Preparation:

-

Prepare a stock solution of 4-Amino-2-methoxybenzoic acid in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 0.1 N to 1 N HCl) and heat (e.g., at 60 °C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 0.1 N to 1 N NaOH) and heat (e.g., at 60 °C).

-

Oxidation: Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) in an oven. Also, heat the stock solution.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

-

Time Points and Sampling:

-

Withdraw aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

-

-

Sample Processing:

-

For acid and base hydrolysis samples, neutralize the aliquots before analysis to prevent damage to the HPLC column.

-

Dilute all samples to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.

-

Calculate the percentage of degradation and assess the mass balance.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-AMINO-2-METHOXYBENZOIC ACID | 2486-80-8 [chemicalbook.com]

- 3. 4-amino-2-methoxybenzoic acid [chembk.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 7. gmpsop.com [gmpsop.com]

- 8. benchchem.com [benchchem.com]

- 9. biomedres.us [biomedres.us]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ICH Official web site : ICH [ich.org]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

Synthesis of 4-Amino-2-methoxybenzoic acid from p-aminosalicylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Amino-2-methoxybenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. The primary route discussed is the methylation of p-aminosalicylic acid (4-aminosalicylic acid), followed by the hydrolysis of the resulting ester intermediate. This document provides detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in the successful synthesis and characterization of the target compound.

Overview of the Synthetic Pathway

The synthesis of 4-Amino-2-methoxybenzoic acid from p-aminosalicylic acid is a two-step process:

-

O-Methylation: The phenolic hydroxyl group of p-aminosalicylic acid is selectively methylated to form methyl 4-amino-2-methoxybenzoate. This reaction is typically carried out using dimethyl sulfate (B86663) in the presence of a base.

-

Hydrolysis: The methyl ester intermediate is then hydrolyzed under basic conditions to yield the final product, 4-Amino-2-methoxybenzoic acid.

The overall reaction scheme is presented below:

Caption: Overall synthesis scheme for 4-Amino-2-methoxybenzoic acid from p-aminosalicylic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate

This procedure is adapted from established methylation methods for salicylic (B10762653) acid derivatives.

Materials:

-

p-Aminosalicylic acid

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-aminosalicylic acid in acetone.

-

Add a stoichiometric equivalent of powdered potassium hydroxide (or sodium hydroxide) to the solution and stir vigorously.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add dimethyl sulfate (approximately 1.1 to 1.5 molar equivalents) dropwise to the cooled suspension, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

To the resulting residue, add water and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the ethyl acetate under reduced pressure to yield the crude methyl 4-amino-2-methoxybenzoate, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-Amino-2-methoxybenzoic Acid (Hydrolysis)

Materials:

-

Methyl 4-amino-2-methoxybenzoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve the crude or purified methyl 4-amino-2-methoxybenzoate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (or potassium hydroxide) pellets or a concentrated aqueous solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 4-5.

-

The product, 4-Amino-2-methoxybenzoic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| p-Aminosalicylic acid | C₇H₇NO₃ | 153.14 | 135-145 | White to beige powder |

| Methyl 4-amino-2-methoxybenzoate | C₉H₁₁NO₃ | 181.19 | 155-159 | Solid |

| 4-Amino-2-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 149-153 | Pale cream crystalline powder[1][2][3] |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 4-Amino-2-methoxybenzoic acid | Predicted shifts for a similar compound (2-amino-4-methoxybenzoic acid) in DMSO-d6 are: 3.70 (s, 3H), 6.09 (dd, 1H), 6.23 (d, 1H), 7.59 (d, 1H) | Data not readily available | Characteristic peaks for amino, methoxy (B1213986), carboxylic acid, and aromatic groups are expected |

| Methyl 4-amino-2-methoxybenzoate | Data not readily available in detail, but characteristic peaks for aromatic protons, methoxy groups, and amino protons are expected. | Data not readily available | Characteristic peaks for amino, methoxy, ester, and aromatic groups are expected. |

Mechanistic Insights and Visualizations

O-Methylation of p-Aminosalicylic Acid

The O-methylation of the phenolic hydroxyl group proceeds via a Williamson ether synthesis mechanism. The base deprotonates the more acidic phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction.

Caption: Mechanism of O-methylation of the p-aminosalicylate anion with dimethyl sulfate.

Base-Catalyzed Hydrolysis of Methyl 4-amino-2-methoxybenzoate

The hydrolysis of the methyl ester is a saponification reaction. It proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion as a leaving group, to form the carboxylate salt, which is subsequently protonated during the acidic workup to yield the final carboxylic acid.

Caption: Mechanism of base-catalyzed hydrolysis of methyl 4-amino-2-methoxybenzoate.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-2-methoxybenzoic acid from p-aminosalicylic acid. The described two-step process involving O-methylation and subsequent ester hydrolysis is a reliable method for obtaining this valuable chemical intermediate. The provided experimental protocols, quantitative data, and mechanistic diagrams are intended to support researchers and professionals in the successful execution and understanding of this synthetic route. Careful control of reaction conditions and appropriate purification techniques are essential for achieving high yields and purity of the final product.

References

The Pivotal Role of 4-Amino-2-methoxybenzoic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methoxybenzoic acid, a substituted anthranilic acid, has emerged as a cornerstone in the field of organic synthesis. Its unique trifunctional nature, possessing an aromatic amine, a carboxylic acid, and a methoxy (B1213986) group, provides a versatile platform for the construction of a diverse array of complex molecules. This technical guide delves into the core applications of 4-amino-2-methoxybenzoic acid, with a particular focus on its role as a precursor to medicinally significant heterocyclic scaffolds such as quinazolinones and benzoxazinones. We will explore detailed experimental protocols, present quantitative data for key transformations, and visualize synthetic pathways to provide a comprehensive resource for researchers in academia and the pharmaceutical industry. The derivatives of this compound have shown promise in various therapeutic areas, including the development of anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1]

Core Synthetic Applications

The strategic positioning of the amino, methoxy, and carboxylic acid groups on the benzene (B151609) ring allows for a range of chemical manipulations, making 4-amino-2-methoxybenzoic acid a valuable starting material for the synthesis of a variety of organic compounds.

Synthesis of Heterocyclic Compounds

The most significant application of 4-amino-2-methoxybenzoic acid in organic synthesis is as a precursor for the construction of fused heterocyclic systems. The amino and carboxylic acid functionalities are perfectly poised for cyclization reactions to form six-membered heterocyclic rings.

4-Amino-2-methoxybenzoic acid can be readily converted to 7-methoxy-4H-benzo[d][2][3]oxazin-4-one derivatives. These compounds serve as important intermediates and exhibit a range of biological activities. A general and efficient method involves the reaction of the parent acid with orthoesters in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 7-Methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one

A mixture of 4-amino-2-methoxybenzoic acid (1.0 mmol) and triethyl orthoacetate (1.2 mmol) in ethanol (B145695) (10 mL) is treated with a catalytic amount of acetic acid (0.1 mmol). The reaction mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent such as ethanol to afford the desired 7-methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one.[4]

The following table summarizes the synthesis of various 7-methoxy-2-substituted-4H-benzo[d][2][3]oxazin-4-ones from a closely related starting material, 4-methoxyanthranilic acid, which demonstrates the versatility of this synthetic route.

| Substituent (R) | Product | Yield (%) | Melting Point (°C) |

| Methyl | 7-Methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one | 87-88 | 119-120 |

| Propyl | 7-Methoxy-2-propyl-4H-benzo[d][2][3]oxazin-4-one | 86-87 | 77-78 |

| Phenyl | 7-Methoxy-2-phenyl-4H-benzo[d][2][3]oxazin-4-one | 83-85 | 149-150 |

Data adapted from the synthesis using 4-methoxyanthranilic acid, which is expected to have similar reactivity.[4]

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3] The synthesis of quinazolinones from 4-amino-2-methoxybenzoic acid typically involves a two-step process: initial formation of a 2-acylaminobenzoic acid intermediate, followed by cyclization with an amine source. A more direct approach involves the reaction of the corresponding benzoxazinone (B8607429) with an amine.

Experimental Protocol: Synthesis of 3-Amino-7-methoxy-2-methylquinazolin-4(3H)-one

7-Methoxy-2-methyl-4H-benzo[d][2][3]oxazin-4-one (1.0 mmol) is dissolved in ethanol (15 mL). To this solution, hydrazine (B178648) hydrate (B1144303) (1.5 mmol) is added, and the mixture is refluxed for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 3-amino-7-methoxy-2-methylquinazolin-4(3H)-one.[5]

The following diagram illustrates the general synthetic workflow for the preparation of quinazolinones from 4-amino-2-methoxybenzoic acid.

Caption: Synthetic workflow for benzoxazinones and quinazolinones.

Other Key Reactions

Beyond heterocycle synthesis, the functional groups of 4-amino-2-methoxybenzoic acid can undergo a variety of standard organic transformations, further expanding its synthetic utility.

The carboxylic acid group can be readily esterified under acidic conditions. This modification is often employed to protect the carboxylic acid or to modulate the pharmacological properties of the final compound.

Experimental Protocol: Fischer Esterification of 4-Amino-2-methoxybenzoic acid

4-Amino-2-methoxybenzoic acid (1.0 mmol) is dissolved in an excess of the desired alcohol (e.g., methanol, 20 mL), and a catalytic amount of concentrated sulfuric acid (0.1 mL) is added cautiously. The mixture is heated to reflux until the reaction is complete (monitored by TLC). The excess alcohol is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding ester.

The amino group can be acylated using acid chlorides or anhydrides to form amides. This is a common strategy in drug discovery to explore structure-activity relationships.

Experimental Protocol: N-Acetylation of 4-Amino-2-methoxybenzoic acid

4-Amino-2-methoxybenzoic acid (1.0 mmol) is dissolved in pyridine (B92270) (5 mL) and cooled to 0 °C. Acetic anhydride (B1165640) (1.1 mmol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for a few hours. Upon completion, the mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 4-amino-2-methoxybenzoic acid have shown a wide range of biological activities, making this scaffold highly attractive for drug discovery programs.

Anticancer Activity

Numerous quinazolinone derivatives synthesized from substituted anthranilic acids have demonstrated potent anticancer activity.[3] For instance, certain 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been investigated as potential cytotoxic agents targeting the β-catenin/TCF4 signaling pathway.[6] The Akt/NFκB signaling pathway, crucial for cell survival, has also been identified as a target for some 4-methoxybenzoic acid derivatives, leading to the induction of apoptosis in cancer cells.[7]

The following diagram depicts a simplified overview of the Akt/NFκB signaling pathway, a target for some anticancer derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters [mdpi.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Amino-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-methoxybenzoic acid (CAS No. 2486-80-8). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and characteristic Infrared (IR) absorption bands based on established spectroscopic principles. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of 4-Amino-2-methoxybenzoic acid in research and development settings.

Molecular Structure

The chemical structure of 4-Amino-2-methoxybenzoic acid is presented below, with atoms numbered for the purpose of NMR spectral assignments.

Caption: Molecular structure of 4-Amino-2-methoxybenzoic acid with atom numbering for NMR assignments.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected characteristic IR absorption bands for 4-Amino-2-methoxybenzoic acid.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.2 - 6.4 | d |

| H-5 | 6.3 - 6.5 | dd |

| H-6 | 7.6 - 7.8 | d |

| -COOH | 11.0 - 13.0 | br s |

| -NH₂ | 4.5 - 5.5 | br s |

| -OCH₃ | 3.8 - 4.0 | s |

Disclaimer: Predicted data is generated using computational models and should be used as an estimation. Actual experimental values may vary.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110 - 115 |

| C-2 | 158 - 162 |

| C-3 | 98 - 102 |

| C-4 | 150 - 154 |

| C-5 | 105 - 109 |

| C-6 | 132 - 136 |

| C-7 (-COOH) | 168 - 172 |

| C-8 (-OCH₃) | 55 - 60 |

Disclaimer: Predicted data is generated using computational models and should be used as an estimation. Actual experimental values may vary.

Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Description of Vibration |

| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching, very broad |

| N-H (Amine) | 3500 - 3300 | Stretching, two bands for primary amine |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |

| C=C (Aromatic) | 1625 - 1590 | Stretching |

| C-N (Amine) | 1340 - 1250 | Stretching |

| C-O (Methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Stretching |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of solid aromatic compounds like 4-Amino-2-methoxybenzoic acid.

NMR Spectroscopy Protocol

A standard protocol for obtaining NMR spectra of benzoic acid derivatives involves the following steps:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

For ¹³C NMR, a higher concentration is often required, typically 50-100 mg of the compound in the same volume of deuterated solvent.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard one-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is transformed into a spectrum using a Fourier Transform (FT).

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

For ¹H NMR, the peaks are integrated to determine the relative ratios of the protons.

-

Chemical shifts are referenced to the TMS signal.

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent such as methylene (B1212753) chloride or acetone.

-

Place a single drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis:

-

Identify the wavenumbers of the major absorption bands in the spectrum.

-

Correlate these absorption bands with the characteristic vibrations of the functional groups present in the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for spectroscopic data analysis and a generalized experimental workflow.

Caption: Logical workflow for the structural elucidation of 4-Amino-2-methoxybenzoic acid using NMR and IR spectroscopy.

Caption: Generalized experimental workflow for acquiring and analyzing spectroscopic data.

The Versatile Scaffold: 4-Amino-2-methoxybenzoic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Amino-2-methoxybenzoic acid, a simple yet functionally rich aromatic compound, has emerged as a valuable building block in the landscape of medicinal chemistry. Its unique substitution pattern, featuring an activating amino group and a methoxy (B1213986) group ortho to the carboxylic acid, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core aspects of 4-Amino-2-methoxybenzoic acid as a pivotal intermediate, exploring its synthesis, chemical properties, and its role in the development of therapeutic agents across various disease areas. We present a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Chemical Properties and Synthesis

4-Amino-2-methoxybenzoic acid, also known as 4-amino-o-anisic acid, possesses a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1] Key physicochemical properties are summarized in Table 1. The presence of both an acidic carboxylic group and a basic amino group imparts amphoteric character, while the methoxy group influences the electronic and conformational properties of the molecule.

Table 1: Physicochemical Properties of 4-Amino-2-methoxybenzoic Acid

| Property | Value | Reference |

| CAS Number | 2486-80-8 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Melting Point | 149-153 °C | [1] |

| Appearance | Pale cream crystalline powder | [2] |

| SMILES | COc1cc(N)ccc1C(O)=O | [1] |

| InChI Key | OLJXRTRRJSMURJ-UHFFFAOYSA-N | [1] |

A common and efficient method for the laboratory-scale synthesis of 4-Amino-2-methoxybenzoic acid involves the reduction of its nitro precursor, 4-methoxy-2-nitrobenzoic acid.

Experimental Protocol: Synthesis of 4-Amino-2-methoxybenzoic Acid

Reaction Scheme:

Caption: Synthesis of 4-Amino-2-methoxybenzoic acid.

Materials:

-

4-Methoxy-2-nitrobenzoic acid

-

10% Palladium on activated carbon (Pd/C)

-

Methanol

-

Diatomaceous earth (Celite®)

Procedure:

-

In a suitable reaction vessel, dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (e.g., 80 mL).[3]

-

Carefully add 10% Pd/C catalyst (e.g., 300 mg) to the solution.[3]

-

Subject the mixture to hydrogenation at room temperature and atmospheric pressure for approximately 18 hours.[3]

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.[3]

-

Concentrate the filtrate under reduced pressure to dryness to yield 4-Amino-2-methoxybenzoic acid as a solid. The reaction typically proceeds with a high yield (approaching 100%).[3]

Applications in Medicinal Chemistry

The structural features of 4-Amino-2-methoxybenzoic acid make it an attractive starting material for the synthesis of a variety of therapeutic agents. The amino group serves as a handle for amide bond formation, while the carboxylic acid can be converted to esters or amides. The aromatic ring can also undergo further substitution to modulate the pharmacological properties of the final compounds.

Antipsychotic Agents: The Amisulpride Story

A prominent example of the utility of this scaffold is in the synthesis of the atypical antipsychotic drug, Amisulpride . A key intermediate in the industrial production of Amisulpride is 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a direct derivative of the parent compound.[4][5]

Workflow for the Synthesis of a Key Amisulpride Intermediate:

Caption: Synthetic workflow for an Amisulpride intermediate.

Modulators of Serotonin (B10506) Receptors

Derivatives of 4-Amino-2-methoxybenzoic acid have been extensively explored as ligands for G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT₄ receptor. These receptors are implicated in various physiological processes, including gastrointestinal motility and cognitive function. Research has shown that esters of 4-amino-5-chloro-2-methoxybenzoic acid can act as potent 5-HT₄ receptor agonists and antagonists.

Table 2: Biological Activity of 4-Amino-5-chloro-2-methoxybenzoic Acid Esters as 5-HT₄ Receptor Ligands

| Compound | Ki (nM) | pA₂ | Activity |

| 7a (ML 10302) | 1.07 ± 0.5 | - | Partial Agonist |

| 7g | 0.26 ± 0.06 | 8.6 | Antagonist |

| 7k | 1.0 ± 0.3 | - | Partial Agonist |

Data extracted from a study on new esters of 4-amino-5-chloro-2-methoxybenzoic acid.

The 5-HT₄ receptor primarily signals through the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors.

5-HT₄ Receptor Signaling Pathway:

Caption: Simplified 5-HT₄ receptor signaling cascade.

Anti-inflammatory and Analgesic Potential

The 4-Amino-2-methoxybenzoic acid scaffold has been utilized in the development of novel anti-inflammatory and analgesic agents.[2][6] The mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators.

A related compound, Tranilast , an analog of a tryptophan metabolite, is an anti-allergic and anti-inflammatory drug.[7] Its mechanism involves the suppression of chemical mediator release from mast cells and the inhibition of the TGF-β signaling pathway, which plays a crucial role in inflammation and fibrosis.[8][9]

TGF-β Signaling Pathway Inhibition:

References

- 1. researchgate.net [researchgate.net]

- 2. inotiv.com [inotiv.com]

- 3. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Tranilast | C18H17NO5 | CID 5282230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Articles [globalrx.com]

Unveiling the Past: The Discovery and Historical Synthesis of 4-Amino-2-methoxybenzoic Acid

A deep dive into the historical archives of chemical literature reveals the first documented synthesis of 4-Amino-2-methoxybenzoic acid in the year 1900 by the German chemists Alfred Einhorn and Emanuel Oppenheimer. This pivotal moment in organic chemistry laid the groundwork for the future applications of this compound, which now serves as a valuable intermediate in the pharmaceutical and dye industries.

This technical guide explores the initial discovery and synthesis of 4-Amino-2-methoxybenzoic acid, providing a detailed look at the experimental protocols of the era. We will also present its key physicochemical properties in a structured format and visualize the foundational synthetic pathway as described by its discoverers.

A Glimpse into History: The First Synthesis

The pioneering work of Einhorn and Oppenheimer, published in the prestigious journal Justus Liebig's Annalen der Chemie, detailed the preparation of 4-Amino-2-methoxybenzoic acid from its nitro precursor, 2-methoxy-4-nitrobenzoic acid. Their method, a classic example of aromatic nitro compound reduction, involved the use of tin and hydrochloric acid, a common and effective reducing agent of the time. This discovery was part of broader investigations into the derivatives of benzoic acid, a fundamental scaffold in organic chemistry.

Physicochemical Characteristics

4-Amino-2-methoxybenzoic acid is a stable, crystalline solid. A compilation of its key physical and chemical properties is presented below for easy reference by researchers.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Melting Point | 149-153 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 2486-80-8 | [1] |

The Original Experimental Protocol

The following is a detailed description of the experimental procedure for the synthesis of 4-Amino-2-methoxybenzoic acid as would have been performed by Einhorn and Oppenheimer, based on the typical laboratory practices of the early 20th century.

Objective: To synthesize 4-Amino-2-methoxybenzoic acid by the reduction of 2-methoxy-4-nitrobenzoic acid.

Materials:

-

2-methoxy-4-nitrobenzoic acid

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Acetic Acid (CH₃COOH)

-

Distilled water

-

Filter paper

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Beakers and other standard laboratory glassware

Procedure:

-

Reduction of the Nitro Group: In a round-bottom flask, a measured quantity of 2-methoxy-4-nitrobenzoic acid is suspended in water. To this suspension, an excess of granulated tin is added.

-

Concentrated hydrochloric acid is then added portion-wise to the flask. The reaction is exothermic, and the addition of acid should be controlled to maintain a steady reaction rate.

-

The mixture is heated under reflux for several hours until the reduction of the nitro group to an amino group is complete. The progress of the reaction would have been monitored by the disappearance of the yellow color of the nitro compound.

-

Work-up and Isolation: After cooling, the reaction mixture contains the tin salt of 4-Amino-2-methoxybenzoic acid. A concentrated solution of sodium hydroxide is added to precipitate the tin as tin hydroxide, which is then removed by filtration.

-

The filtrate, containing the sodium salt of the desired product, is then acidified with acetic acid. This protonates the carboxylate and the amino group, causing the 4-Amino-2-methoxybenzoic acid to precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or water.

Visualizing the Foundational Synthesis

The historical synthesis of 4-Amino-2-methoxybenzoic acid can be represented as a straightforward chemical transformation. The following diagram, generated using the DOT language, illustrates this key reaction.

Caption: The historical synthesis of 4-Amino-2-methoxybenzoic acid.

This foundational work by Einhorn and Oppenheimer not only introduced a new chemical entity but also provided a reliable method for its preparation, paving the way for its eventual use in various fields of applied chemistry. The principles of this early synthesis are still relevant today, demonstrating the enduring legacy of these pioneering chemists.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-2-methoxybenzoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Amino-2-methoxybenzoic acid and its derivatives as non-standard building blocks in peptide synthesis. The following sections detail its application in creating unique peptide structures, along with protocols for its incorporation using standard synthesis methodologies.

Introduction

4-Amino-2-methoxybenzoic acid is an aromatic amino acid derivative that can be incorporated into peptide chains to introduce specific structural constraints or functionalities.[1] Its unique structure allows for the creation of peptidomimetics with potentially enhanced biological activity and stability. While direct incorporation protocols are not extensively documented, its derivatives have been successfully used in both solution-phase and solid-phase peptide synthesis (SPPS). This document provides protocols based on the use of a notable derivative and outlines the general procedures for its integration into peptide scaffolds.

Key Applications

The primary application of 4-Amino-2-methoxybenzoic acid in peptide synthesis is as a component of larger, unnatural amino acid building blocks. A key example is the synthesis of the unnatural amino acid "Hao" (5-HO₂CCONH-2-MeO-C₆H₃-CONHNH₂), which is designed to mimic a tripeptide β-strand.[2] This building block, once synthesized, can be incorporated into peptides using standard synthesis techniques to create novel peptide architectures with specific hydrogen-bonding patterns.[2]

Potential applications in drug development include:

-

Creation of Peptidomimetics: Designing peptides with modified backbones to enhance stability against enzymatic degradation.

-

Inducing Specific Conformations: The rigid structure of the aromatic ring can be used to control the peptide's secondary structure, which is crucial for biological activity.

-

Development of Novel Peptide-Drug Conjugates: The functional groups of 4-Amino-2-methoxybenzoic acid can serve as attachment points for therapeutic agents.

Data Presentation

While specific quantitative data for the direct coupling of 4-Amino-2-methoxybenzoic acid is limited, the following table provides representative data for the coupling of a derivative, the unnatural amino acid "Hao," and for general peptide synthesis parameters. This data is intended to provide a baseline for experimental design.

| Parameter | Value | Remarks | Source |

| Unnatural Amino Acid Synthesis | |||

| Fmoc*-Hao Yield | High | Efficient, high-yield synthesis from 5-amino-2-methoxybenzoic acid, hydrazine (B178648), and oxalic acid derivatives. | [2] |

| Boc-Hao Yield | High | Efficient, high-yield synthesis from 5-amino-2-methoxybenzoic acid, hydrazine, and oxalic acid derivatives. | [2] |

| Peptide Coupling | |||

| Coupling Method | Carbodiimide (B86325) | Standard coupling agents are effective for incorporating Hao into peptides. | [2] |

| Synthesis Phase | Solution & Solid | Hao can be used in both solution-phase and solid-phase peptide synthesis. | [2] |

Experimental Protocols

The following protocols describe the synthesis of the unnatural amino acid "Hao" from 5-Amino-2-methoxybenzoic acid and its subsequent incorporation into a peptide chain via solution-phase and solid-phase synthesis.

Protocol 1: Synthesis of Fmoc*-Hao and Boc-Hao Unnatural Amino Acids

This protocol is based on the condensation of suitably protected derivatives of 5-amino-2-methoxybenzoic acid, hydrazine, and oxalic acid.[2]

Workflow for Unnatural Amino Acid Synthesis

Caption: Synthesis of Fmoc*-Hao and Boc-Hao.

Methodology:

-

Protection: Protect the amino group of 5-amino-2-methoxybenzoic acid and one of the amino groups of hydrazine with suitable protecting groups (e.g., Boc). Protect one of the carboxylic acid groups of oxalic acid.

-

Condensation 1: Couple the protected 5-amino-2-methoxybenzoic acid with the free amino group of the protected hydrazine using a standard coupling agent (e.g., DCC/HOBt or HATU).

-

Intermediate Deprotection: Selectively deprotect the second amino group of the hydrazine moiety.

-

Condensation 2: Couple the resulting intermediate with the protected oxalic acid.

-

Final Deprotection/Protection Exchange: Deprotect the remaining protecting groups and introduce the desired Fmoc* or Boc group on the free amino terminus of the Hao building block.

Protocol 2: Solution-Phase Peptide Synthesis with Hao

This protocol outlines the steps for coupling the Boc-Hao unnatural amino acid to a growing peptide chain in solution.

Workflow for Solution-Phase Coupling

Caption: Solution-phase coupling of Boc-Hao.

Methodology:

-

Dissolution: Dissolve the N-terminally protected peptide (e.g., Boc-Phe-OH) and the C-terminally protected amino acid or peptide (e.g., H-Val-NHBu) in a suitable organic solvent (e.g., DMF or DCM).

-

Activation: Add a carbodiimide coupling agent (e.g., 1.1 equivalents of DCC or EDC) and an additive (e.g., 1.1 equivalents of HOBt) to the solution containing the carboxylic acid component and stir for a few minutes at 0°C to form the active ester.

-

Coupling: Add the amino component to the activated mixture and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-